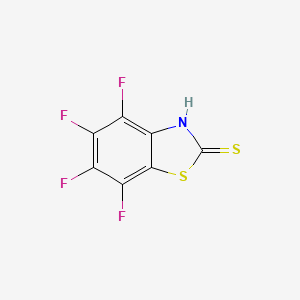

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-

Descripción

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- is a fluorinated heterocyclic compound characterized by a benzothiazolethione core substituted with four fluorine atoms at the 4, 5, 6, and 7 positions. This structural modification enhances its electronic properties, including electron-withdrawing effects and lipophilicity, making it valuable in materials science and medicinal chemistry. The compound is synthesized via multi-step reactions involving fluorinated precursors, as seen in the preparation of Zn(II) complexes with fluorine-containing benzothiazole ligands . Its crystallographic characterization and applications in sensitizing erbium-doped organic complexes highlight its role in photonic materials .

Propiedades

IUPAC Name |

4,5,6,7-tetrafluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NS2/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWSRQLOHNLLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1SC(=S)N2)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457306 | |

| Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786657-51-0 | |

| Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- typically involves the introduction of fluorine atoms into the benzothiazole ring. One common method is the direct fluorination of the precursor compound using molecular fluorine (F2) or other fluorinating agents. The reaction conditions often require low temperatures and controlled environments to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to avoid over-fluorination and to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, thiols, and substituted benzothiazoles .

Aplicaciones Científicas De Investigación

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity

Mecanismo De Acción

The mechanism of action of 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong non-covalent interactions, such as hydrogen bonds and van der Waals forces. These interactions can influence the compound’s binding to enzymes, receptors, and other biological molecules, thereby modulating their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Benzothiazolethione Derivatives

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione (CAS: 179178-91-7)

- Structure : Differs by one fewer fluorine atom (trifluoro vs. tetrafluoro substitution).

- Properties :

- Applications : Used as a building block in organic electronics, though its lower fluorination may reduce electron-deficient character compared to the tetrafluoro derivative .

6-Nitro-2(3H)-Benzothiazolethione (CAS: 4845-58-3)

Tetrafluoro-Substituted Heterocycles with Different Cores

4,5,6,7-Tetrafluoro-1,3-dioxoisoindolin-2-ide ()

- Structure : Isoindoline core with two ketone groups.

- Synthesis : Derived from iodonium salts, contrasting with benzothiazolethiones that require thioamide cyclization .

- Applications : Intermediate in agrochemicals and pharmaceuticals, differing from benzothiazolethiones’ use in coordination chemistry .

Tetrafluorophthalimido Compounds (e.g., CPS49, TFFI)

- Structure : Isoindole-1,3-dione core with tetrafluoro substitution.

- Biological Activity : Exhibit anti-angiogenic properties in cancer therapy, unlike benzothiazolethiones, which are more commonly applied in materials science .

- Electronic Effects : Both classes benefit from fluorine-induced electron deficiency, but phthalimides show stronger π-π stacking in biological targets .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

*Estimated based on analog data.

Actividad Biológica

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- (CAS No. 786657-51-0) is a synthetic compound belonging to the benzothiazole family. Its unique structure includes multiple fluorine atoms that contribute to its chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, targets, and relevant case studies.

- Molecular Formula : CH₄N₂

- Molecular Weight : 239.21 g/mol

- Structure : The compound features a benzothiazole ring fused with a thione group and multiple fluorine substituents.

The biological activity of 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

- Cytochrome P450 Enzymes :

-

Aryl Hydrocarbon Receptor (AhR) :

- It has been shown to interact with AhR, a key regulator in xenobiotic metabolism and cellular response to environmental toxins.

Biological Activity Data Table

| Target | Function | Binding Constant (AC50) | Assay Source |

|---|---|---|---|

| Cytochrome P450 2B6 | Steroid hydroxylase activity | 1.29 µM | Novascreen |

| Cytochrome P450 2C19 | Drug metabolism | 1.6 µM | Novascreen |

| Aryl Hydrocarbon Receptor | Regulation of xenobiotic metabolism | Not specified | Not specified |

Case Studies and Research Findings

- Antioxidant Activity :

- Antimicrobial Properties :

- Potential in Drug Development :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.